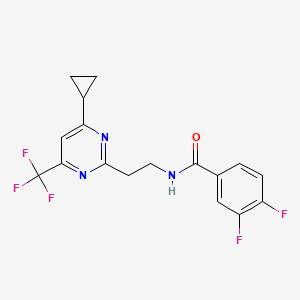

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide

Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide is a synthetic organic compound featuring a pyrimidine core substituted with cyclopropyl and trifluoromethyl groups, linked via an ethyl chain to a 3,4-difluorobenzamide moiety. This structure combines electron-deficient aromatic systems (pyrimidine and fluorinated benzamide) with a cyclopropyl group, which may enhance metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F5N3O/c18-11-4-3-10(7-12(11)19)16(26)23-6-5-15-24-13(9-1-2-9)8-14(25-15)17(20,21)22/h3-4,7-9H,1-2,5-6H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKIPCIOBVUVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC(=C(C=C3)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including enzyme inhibition, receptor modulation, and its implications in various therapeutic areas.

Structural Overview

The compound is characterized by:

- Pyrimidine Ring : Substituted with a trifluoromethyl group and a cyclopropyl moiety.

- Ethyl Chain : Linking to a 3,4-difluorobenzamide group.

This structural configuration enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development.

Biological Activity

Research indicates that N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide exhibits significant biological activity through various mechanisms:

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in critical biochemical pathways. For instance:

- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to reduced cell proliferation, particularly in cancer cells. The compound's structural components enhance its binding affinity to the enzyme, thus demonstrating potential as an anticancer agent .

Receptor Modulation

The compound interacts with various receptors that play roles in inflammatory responses and cancer progression:

- Inflammatory Pathways : By modulating receptor activity, the compound may influence pathways related to inflammation and immune responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3,4-difluorobenzamide:

- Antitumor Activity : In vitro studies demonstrated that the compound effectively inhibits the growth of tumor cells by inducing apoptosis through the inhibition of DHFR. Follow-up imaging revealed prolonged survival in animal models treated with this compound .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced inflammatory markers and improved clinical outcomes, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis

The following table summarizes key findings related to similar compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanylacetamide | Pyrazolo[3,4-d]pyrimidine core | Potential anti-inflammatory | Sulfanyl group enhances solubility |

| 1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine | Pyrido[3,2-d]pyrimidine derivative | Antiviral properties | Piperazine moiety increases receptor affinity |

| 1-amino-pyrido[3,2-d]pyrimidin derivatives | Amino-substituted pyrimidines | Anticancer activity | Amino group enhances interaction with DNA |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzamide derivatives with pyrimidine or aryl substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Structural Similarities: The trifluoromethyl and cyclopropyl groups in the target compound are analogous to electron-withdrawing substituents in teflubenzuron and hexaflumuron, which enhance stability and target binding in insect chitin synthesis inhibition .

Functional Differences :

- Teflubenzuron and Hexaflumuron : These compounds lack pyrimidine rings but share fluorinated benzamide groups. Their primary use as chitin synthesis inhibitors is well-documented, whereas the target compound’s pyrimidine core may confer additional selectivity for enzymes like dihydrofolate reductase or kinases .

- Kinase Inhibitors (e.g., Example 53 in ) : The pyrimidine and fluorinated aryl groups in the target compound resemble those in kinase inhibitors, which often exploit fluorine atoms to improve bioavailability and binding .

The ethyl linker in the target compound could enhance conformational flexibility relative to rigid aryl-aryl linkages in hexaflumuron .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.